PF-04937319

Overview

Description

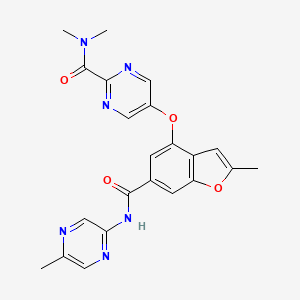

PF-04937319 is a dual-acting partial allosteric glucokinase activator (GKA) developed by Pfizer, targeting both pancreatic β-cells and hepatocytes to enhance glucose-stimulated insulin secretion and hepatic glucose uptake . Its chemical structure (CAS: 1245603-92-2; molecular formula: C₂₂H₂₀N₆O₄) enables partial activation of glucokinase (GK), reducing the enzyme’s maximal velocity (Vmax) while maintaining glucose-lowering efficacy with a lower risk of hypoglycemia compared to full GKAs . This compound demonstrated an EC₅₀ of 0.17 mM for GK activation, with its primary metabolite, M1 (N-demethylated form), showing reduced potency (EC₅₀ = 4.69 mM) .

In clinical trials, this compound (100 mg/day) achieved a placebo-adjusted HbA1c reduction of 0.46% as an add-on to metformin, comparable to sitagliptin (0.43%) but lower than glimepiride (0.83%) . Its development was discontinued by Pfizer in 2015, but Suzhou PegBio acquired the compound (renamed PB-201) and advanced it to phase 3 trials in China .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PF-04937319 involves multiple steps, including the formation of key intermediates and their subsequent couplingThe final product is obtained through a series of purification steps to ensure high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with stringent control over reaction conditions such as temperature, pressure, and solvent use. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: PF-04937319 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis and modification of this compound

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their pharmacological properties .

Scientific Research Applications

Glycemic Control

Numerous studies have evaluated the efficacy of PF-04937319 in controlling blood glucose levels in patients with type 2 diabetes. A phase 1b randomized controlled trial demonstrated significant reductions in weighted mean daily glucose (WMDG) levels. The results showed a greater decrease in WMDG for both once-daily and split-dose regimens of this compound compared to sitagliptin, another diabetes medication .

In dose-ranging studies, it was found that a 100 mg dose of this compound led to a clinically significant reduction in glycated hemoglobin (HbA1c) levels, comparable to sitagliptin but less than that achieved with glimepiride . The average placebo-adjusted reduction in HbA1c was approximately -0.45% for this compound at this dosage.

Safety Profile

The safety profile of this compound has been assessed through various clinical trials. It was well tolerated across multiple dosing regimens, with hypoglycemia rates reported at 5.1% for the 100 mg dose compared to 34.4% for glimepiride . Adverse events were generally mild and did not lead to significant discontinuations among participants.

Metabolic Pathways

Research indicates that this compound is primarily metabolized via oxidative pathways, with CYP3A and CYP2C isoforms playing significant roles in its metabolic fate . The major metabolite (M1) accounts for approximately 65% of drug-related material at steady state but exhibits lower potency as a glucokinase activator compared to the parent compound .

Comparative Analysis with Other Glucokinase Activators

The efficacy and safety of this compound have been compared with other glucokinase activators through meta-analysis. Findings suggest that while this compound is effective in reducing HbA1c levels, it presents a lower risk of hypoglycemia compared to full glucokinase activators like dorzagliatin and MK-0941 .

| Compound | HbA1c Reduction | Hypoglycemia Rate | Study Duration |

|---|---|---|---|

| This compound (100 mg) | -0.45% | 5.1% | 12 weeks |

| Sitagliptin | -0.43% | 1.8% | 12 weeks |

| Glimepiride | -0.83% | 34.4% | 12 weeks |

Mechanism of Action

PF-04937319 exerts its effects by activating glucokinase, an enzyme that catalyzes the phosphorylation of glucose to glucose-6-phosphate. This activation enhances glucose-stimulated insulin secretion from pancreatic beta cells and promotes hepatic glucose uptake. The compound binds to an allosteric site on glucokinase, increasing its affinity for glucose and enhancing its catalytic activity. This results in improved glycemic control without causing significant hypoglycemia .

Comparison with Similar Compounds

Comparison with Other Glucokinase Activators (GKAs)

Mechanism and Selectivity

- PF-04937319 : Dual-acting partial GKA (pancreas and liver) with reduced Vmax, limiting hypoglycemia risk .

- TTP399 : Liver-selective GKA designed to avoid pancreatic β-cell activation, preventing dyslipidemia and hypoglycemia. Achieved sustained glycemic control over 6 months without adverse lipid changes .

- MK-0941 : Discontinued due to safety concerns (dyslipidemia, hypertension) in phase 2 trials .

Efficacy and Clinical Outcomes

Comparison with Non-GKA Antidiabetic Agents

Sulfonylureas (e.g., Glimepiride)

- HbA1c Reduction : Glimepiride (0.83%) outperformed this compound (0.46%) but with 34.4% hypoglycemia incidence .

- Safety : this compound’s hypoglycemia risk (5.1%) is significantly lower .

DPP-4 Inhibitors (e.g., Sitagliptin)

- HbA1c Reduction : Comparable efficacy (this compound: 0.46%; sitagliptin: 0.43%) .

- Mechanism : Sitagliptin enhances incretin activity, while this compound directly modulates GK .

Key Advantages of this compound

- Safety Profile: No clinically significant changes in lipids, liver enzymes, or blood pressure .

Limitations

Biological Activity

PF-04937319, also known as dorzagliatin, is a novel partial glucokinase activator (GKA) that has been developed primarily for the treatment of type 2 diabetes mellitus (T2DM). This compound enhances glucose metabolism by activating glucokinase, a key enzyme involved in glucose sensing and insulin secretion. The following sections detail its biological activity, including pharmacodynamics, efficacy, safety profiles, and comparative studies.

This compound functions by binding to allosteric sites on glucokinase, which increases the enzyme's activity. This mechanism restores glucose sensing in the pancreas and liver, leading to improved insulin secretion and reduced hepatic glucose output. By enhancing glucokinase function, this compound aims to achieve better glycemic control in diabetic patients without causing significant hypoglycemia.

Efficacy in Clinical Trials

Clinical Studies Overview

Several clinical trials have evaluated the efficacy and safety of this compound as an adjunct to metformin therapy in patients with T2DM. Two pivotal studies (B1621002 and B1621007) assessed various doses of this compound (10, 50, 100 mg) against placebo.

Table 1: Summary of Clinical Trial Findings

| Study ID | Dose (mg) | Change in HbA1c (%) | Fasting Plasma Glucose Change (mmol/L) | Hypoglycemia Incidence (%) |

|---|---|---|---|---|

| B1621002 | 100 | -0.45 | -0.83 | 5.1 |

| B1621007 | 100 | -0.47 | +0.50 | 5.1 |

| Sitagliptin | - | -0.43 | - | 1.8 |

| Glimepiride | - | -0.83 | - | 34.4 |

In these studies, the addition of this compound at a dose of 100 mg resulted in a statistically significant reduction in HbA1c levels compared to placebo, demonstrating its effectiveness as an add-on therapy to metformin.

Safety Profile

This compound has shown a favorable safety profile across multiple studies. The incidence of hypoglycemia was notably lower than that observed with other treatments such as glimepiride, which had a much higher incidence rate (34.4%). Adverse events were generally mild and included gastrointestinal disturbances and upper respiratory infections.

Table 2: Adverse Events Reported

| Adverse Event Type | Incidence (%) |

|---|---|

| Upper Respiratory Infections | 3.5 |

| Nausea | 3.0 |

| Diarrhea | 2.5 |

| Headaches | 2.0 |

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through various studies involving different populations:

- Absorption : Rapid absorption with peak plasma concentrations reached within 1-3 hours post-dose.

- Distribution : High protein binding (>90%), indicating extensive distribution.

- Metabolism : Primarily metabolized via CYP enzymes with N-demethylation as a significant pathway.

Table 3: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Half-life | ~12 hours |

| Volume of distribution | ~70 L |

| Clearance | ~10 L/h |

Case Studies and Comparative Analysis

A case study involving this compound highlighted its effectiveness in improving glycemic control while maintaining a low risk of hypoglycemia compared to traditional therapies like sulfonylureas or DPP-4 inhibitors such as sitagliptin.

In a meta-analysis involving multiple GKAs including this compound, it was found that this compound had a nearly 75% risk reduction for clinically significant hypoglycemic events compared to other glucokinase activators.

Q & A

Basic Research Questions

Q. What is the molecular mechanism of PF-04937319 as a glucokinase activator, and how does it differ from other GKAs?

this compound binds to the allosteric site of glucokinase (GK), enhancing enzymatic activity and promoting glucose metabolism. Unlike other GKAs, it mitigates hypoglycemia risk by maintaining glucose-lowering efficacy without overactivation in pancreatic β-cells . Structural studies (e.g., molecular docking with derivatives like compounds 5 and 8) reveal distinct binding interactions that influence potency and selectivity .

Q. What are the species-specific EC50 values for this compound, and how should these inform preclinical models?

this compound exhibits EC50 values of 174 nM (human), 407 nM (rat), and 269 nM (dog) in recombinant enzyme assays . Researchers should prioritize humanized liver mouse models for pharmacokinetic studies, as these align with human plasma concentration-time profiles and metabolite (M1) dynamics .

Q. How should this compound be prepared for in vitro studies, given its solubility limitations?

this compound has a solubility of 100 mg/mL in DMSO (231.25 mM). For consistent dissolution, pre-warm the compound to 37°C and sonicate for 10–15 minutes. Use fresh solutions to avoid precipitation in aqueous buffers .

Advanced Research Questions

Q. How can contradictory clinical trial data on this compound’s efficacy and hypoglycemia risk be reconciled?

Meta-analysis of phase II trials shows dose-dependent efficacy: 50 mg/day significantly reduces HbA1c (~0.5%) but with hypoglycemia rates ranging from 2.5% to 34.4% . Risk differences between this compound and comparators (e.g., sitagliptin) are nonsignificant (M-H random-effects model: 0.06 [−0.01, 0.13] for low dose) . Methodologically, adjust for confounders like patient stratification (e.g., baseline HbA1c >8%) and co-medication (e.g., metformin) to isolate treatment effects .

Q. What experimental designs optimize this compound’s therapeutic index in combination therapies?

Co-administration with metformin enhances glucose control while reducing hypoglycemia risk. In a phase II trial, this compound (50 mg) + sitagliptin achieved additive HbA1c reduction (−0.7%) vs. monotherapy . For preclinical validation, use hyperglycemic clamp assays in diabetic rodents to quantify insulin secretion dynamics and hepatic glucose uptake .

Q. How do structural modifications of this compound derivatives impact GK activation and metabolic outcomes?

Pyridoxine-derived analogs (e.g., compounds 5 and 8) show altered binding affinities and activation kinetics. For example, compound 5 exhibits stronger hydrogen bonding with GK’s allosteric pocket, correlating with higher in vitro potency but increased hypoglycemia risk in vivo . Use cryo-EM or X-ray crystallography to map critical residues (e.g., V62, T168) for rational drug design .

Q. Methodological Guidance

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound trials?

Apply mixed-effects models to account for inter-individual variability in glucose metabolism. For time-to-event outcomes (e.g., hypoglycemia), use Cox proportional hazards regression with stratification by dose tier (3–100 mg/kg) . Report confidence intervals and effect sizes to contextualize nonsignificant findings (e.g., high-dose risk difference: 0.02 [−0.03, 0.07]) .

Q. How should researchers validate this compound’s hepatoselectivity in preclinical models?

Use tissue-specific GK knockout mice to isolate hepatic vs. pancreatic effects. Measure hepatic glucose-6-phosphate levels and β-cell insulin secretion via ELISA. This compound’s hepatoselectivity is inferred from its lower EC50 in liver-targeted models vs. pancreatic islets .

Q. What criteria define a robust pharmacokinetic-pharmacodynamic (PK-PD) model for this compound?

Incorporate parameters like oral bioavailability (F = ~60% in rodents), plasma half-life (t1/2 = 4–6 hr), and metabolite (M1) exposure. Validate models using humanized liver chimeric mice, which replicate human CYP450 metabolism and clearance rates .

Q. Data Interpretation Challenges

Q. Why do in vitro EC50 values for this compound vary across studies, and how can this be addressed?

Discrepancies arise from assay conditions (e.g., glucose concentration, enzyme source). Standardize protocols using recombinant human GK and 5 mM glucose (physiological fasting level). Cross-validate results with orthogonal methods like isothermal titration calorimetry (ITC) .

Q. How can researchers reconcile this compound’s discontinued phase II status with its mechanistic promise?

While this compound showed efficacy, its hypoglycemia risk and competition with newer agents (e.g., SGLT2 inhibitors) led to discontinuation . Focus on mechanistic insights (e.g., GK activation thresholds) to guide next-generation GKAs with improved safety .

Properties

IUPAC Name |

N,N-dimethyl-5-[[2-methyl-6-[(5-methylpyrazin-2-yl)carbamoyl]-1-benzofuran-4-yl]oxy]pyrimidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N6O4/c1-12-8-24-19(11-23-12)27-21(29)14-6-17-16(5-13(2)31-17)18(7-14)32-15-9-25-20(26-10-15)22(30)28(3)4/h5-11H,1-4H3,(H,24,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MASKQITXHVYVFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(O1)C=C(C=C2OC3=CN=C(N=C3)C(=O)N(C)C)C(=O)NC4=NC=C(N=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801336892 | |

| Record name | N,N-Dimethyl-5-((2-methyl-6-(((5-methyl-2-pyrazinyl)amino)carbonyl)-4-benzofuranyl)oxy)-2-pyrimidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801336892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245603-92-2 | |

| Record name | PF-04937319 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1245603922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-04937319 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15009 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N,N-Dimethyl-5-((2-methyl-6-(((5-methyl-2-pyrazinyl)amino)carbonyl)-4-benzofuranyl)oxy)-2-pyrimidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801336892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PF-04937319 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E99B9ZM19 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.